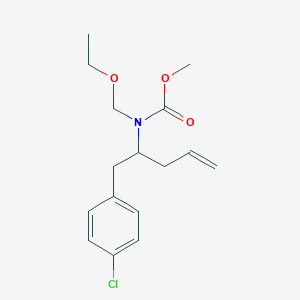
Methyl (1-(4-chlorophenyl)pent-4-en-2-yl)(ethoxymethyl)carbamate
描述
Methyl (1-(4-chlorophenyl)pent-4-en-2-yl)(ethoxymethyl)carbamate is a useful research compound. Its molecular formula is C16H22ClNO3 and its molecular weight is 311.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl (1-(4-chlorophenyl)pent-4-en-2-yl)(ethoxymethyl)carbamate, known by its CAS number 18605-65-7, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize the available research findings regarding its biological activity, including relevant case studies and data tables.
- Chemical Formula : C13H16ClN2O3
- Molecular Weight : 270.73 g/mol
- CAS Number : 18605-65-7
Research indicates that compounds similar to methyl carbamates often exhibit their biological effects through the modulation of neurotransmitter systems or by interacting with specific enzyme pathways. The presence of the chlorophenyl group in this compound suggests potential interactions with dopaminergic and serotonergic systems, which are critical in various neurological conditions.
1. Neuroprotective Effects
A study highlighted the neuroprotective properties of related compounds, emphasizing their ability to inhibit neuroinflammation. For instance, compounds that share structural similarities with this compound have been shown to reduce the release of pro-inflammatory cytokines, which are implicated in neurodegenerative diseases such as Parkinson's disease .
2. Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of related carbamate derivatives suggest that they may possess significant antibacterial and antifungal activities. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of vital metabolic pathways .
Case Study 1: Neuroinflammation Model
In an experimental model using lipopolysaccharide (LPS)-induced neuroinflammation, similar compounds demonstrated a marked reduction in nitric oxide production and pro-inflammatory cytokine release from activated microglial cells. This suggests a potential therapeutic role for this compound in treating neuroinflammatory conditions .
Case Study 2: Antimicrobial Screening
Another study evaluated a series of carbamate derivatives for their antimicrobial efficacy against various pathogens. Results indicated that certain structural modifications enhanced antibacterial activity, implying that this compound could be optimized for improved efficacy against resistant strains .
Table 1: Biological Activity Summary
属性
IUPAC Name |
methyl N-[1-(4-chlorophenyl)pent-4-en-2-yl]-N-(ethoxymethyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO3/c1-4-6-15(11-13-7-9-14(17)10-8-13)18(12-21-5-2)16(19)20-3/h4,7-10,15H,1,5-6,11-12H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWUKFXVGYJPDTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCN(C(CC=C)CC1=CC=C(C=C1)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














